4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Overview
Description
4-(Methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a methoxymethyl group and a 1,2,4-oxadiazole ring attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the methoxyphenyl group: The oxadiazole ring is then functionalized with a methoxyphenyl group through a nucleophilic aromatic substitution reaction.
Formation of the piperidine ring: The piperidine ring is synthesized separately, often starting from a suitable amine and undergoing cyclization.
Final coupling: The methoxymethyl group is introduced, and the piperidine ring is coupled with the oxadiazole derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Methoxyphenyl aldehydes or acids.
Reduction: Amines or hydroxyl derivatives.
Substitution: Thiomethyl or aminomethyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific receptors or enzymes.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-triazol-5-yl]methyl}piperidine: Similar structure but with a triazole ring instead of an oxadiazole ring.
4-(Methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}piperidine: Similar structure but with a thiadiazole ring.
Uniqueness
The presence of the 1,2,4-oxadiazole ring in 4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine imparts unique electronic properties and reactivity compared to its triazole and thiadiazole analogs. This can influence its binding affinity and specificity in biological systems, making it a valuable compound for targeted drug design and other applications.
Properties
IUPAC Name |
5-[[4-(methoxymethyl)piperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-21-12-13-7-9-20(10-8-13)11-16-18-17(19-23-16)14-3-5-15(22-2)6-4-14/h3-6,13H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALRGVFELUCYLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797846 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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